molecular formula C15H22Cl2N2O2S B2659055 2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 321714-05-0

2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2659055
CAS No.: 321714-05-0
M. Wt: 365.31
InChI Key: CKTNYFJVTRGNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core with two chlorine atoms at the 2 and 4 positions, and a 2,2,6,6-tetramethylpiperidin-4-yl group attached to the nitrogen of the sulfonamide .

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • Benzenesulfonamide derivatives, including similar compounds, have been synthesized and tested as inhibitors of carbonic anhydrase (CA). These compounds exhibited significant inhibitory properties on human carbonic anhydrase isoforms, with affinities in the low nanomolar range. This indicates their potential application in treating diseases related to CA dysfunction (Sethi et al., 2013).

Chemical Sensing and Bioimaging

  • Benzenesulfonamide derivatives have been developed as colorimetric and fluorescence probes for selective and sensitive detection of specific ions in aqueous solutions. These compounds are also effective for bioimaging applications, highlighting their potential use in biological and medical diagnostics (Ravichandiran et al., 2020).

Solid-Phase Synthesis in Chemistry

  • Polymer-supported benzenesulfonamides have been used as key intermediates in various chemical transformations, including solid-phase synthesis. This application is crucial in the development of diverse chemical compounds, beneficial in pharmaceutical and material sciences (Fülöpová & Soural, 2015).

Antitumor Activity

  • Certain benzenesulfonamide derivatives have shown promising in vitro antitumor activity. These compounds, through their unique structures, may interact with cancer cells differently, indicating potential use in cancer therapy (Sławiński & Brzozowski, 2006).

Antibacterial Action

  • Some benzenesulfonamide compounds have been evaluated for their antibacterial activity and potential to inhibit efflux resistance mechanisms in bacteria, demonstrating their application in combating bacterial infections (Oliveira-Tintino et al., 2020).

Properties

IUPAC Name

2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2S/c1-14(2)8-11(9-15(3,4)19-14)18-22(20,21)13-6-5-10(16)7-12(13)17/h5-7,11,18-19H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTNYFJVTRGNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.